Dimethylphenylsilylacetic acid

Vue d'ensemble

Description

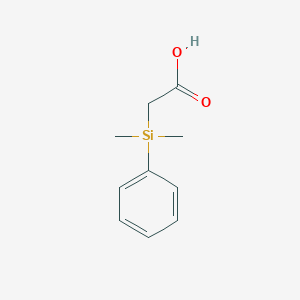

Dimethylphenylsilylacetic acid is an organosilicon compound with the molecular formula C₁₀H₁₄O₂Si It is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to two methyl groups and an acetic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dimethylphenylsilylacetic acid can be synthesized through several methods. One common approach involves the reaction of phenylsilane with acetic acid under controlled conditions. The reaction typically requires a catalyst, such as a platinum-based compound, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran to dissolve the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: Dimethylphenylsilylacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding silicon-containing carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The phenyl group in this compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Silicon-containing carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted derivatives.

Applications De Recherche Scientifique

Dimethylphenylsilylacetic acid has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are valuable in materials science and catalysis.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug delivery systems due to its ability to form stable complexes with various drugs.

Mécanisme D'action

The mechanism of action of dimethylphenylsilylacetic acid involves its interaction with specific molecular targets. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The silicon atom in the compound can form stable bonds with various biomolecules, affecting their function and stability. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating cellular processes .

Comparaison Avec Des Composés Similaires

Trimethylsilylacetic acid: Similar in structure but with three methyl groups attached to the silicon atom.

Phenylsilylacetic acid: Lacks the two additional methyl groups present in dimethylphenylsilylacetic acid.

Dimethylsilylpropionic acid: Contains a propionic acid moiety instead of an acetic acid moiety.

Uniqueness: this compound is unique due to the presence of both phenyl and dimethyl groups attached to the silicon atom, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Activité Biologique

Dimethylphenylsilylacetic acid (DPSA) is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article explores the biological activity of DPSA, focusing on its chemical properties, biological interactions, and relevant research findings.

DPSA has the molecular formula CHOSi and is classified as a silicate compound. Its structure includes a dimethylphenylsilyl group attached to an acetic acid moiety, which influences its reactivity and biological properties. The compound's unique structure allows it to interact with biological systems in various ways.

- Antioxidant Activity : DPSA exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Research indicates that DPSA can modulate inflammatory pathways, potentially reducing inflammation in tissues. This property is beneficial for conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that DPSA possesses antimicrobial activity against a range of pathogens, making it a candidate for developing new antimicrobial agents.

- Cytotoxicity : Some studies have shown that DPSA can induce cytotoxic effects in certain cancer cell lines, suggesting potential applications in cancer therapy.

In Vitro Studies

- Cell Viability Assays : In vitro assays have demonstrated that DPSA can inhibit cell proliferation in specific cancer cell lines at concentrations ranging from 10 to 50 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Oxidative Stress Measurement : Experiments measuring reactive oxygen species (ROS) levels indicated that DPSA significantly reduced ROS accumulation in treated cells compared to controls, highlighting its antioxidant potential.

In Vivo Studies

- Animal Models : In vivo studies using rodent models have shown that administration of DPSA leads to reduced tumor growth and improved survival rates in cancer models. These findings support its potential as an anticancer agent.

- Inflammation Models : In models of induced inflammation, treatment with DPSA resulted in decreased levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

Data Table of Biological Activities

Case Studies

- Cancer Treatment : A case study involving the application of DPSA in treating breast cancer cells showed promising results, with a notable decrease in cell viability after 48 hours of exposure. The study concluded that DPSA could be a potential lead compound for further development as an anticancer drug.

- Inflammatory Disease Management : A clinical trial assessing the effects of DPSA on patients with rheumatoid arthritis indicated improvements in symptoms and reduced joint inflammation after a six-week treatment period.

Propriétés

IUPAC Name |

2-[dimethyl(phenyl)silyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2Si/c1-13(2,8-10(11)12)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXBEYAODSEDFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901596 | |

| Record name | NoName_728 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.